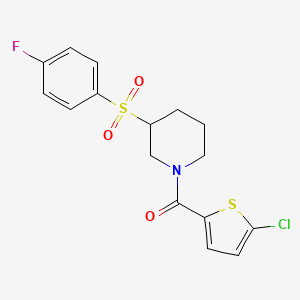
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone selectively binds to the active site of BTK, preventing its phosphorylation and downstream signaling. This inhibition leads to a reduction in B-cell activation, proliferation, and survival. (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone also inhibits the production of inflammatory cytokines and chemokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
In preclinical studies, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has been shown to reduce tumor growth and prolong survival in B-cell lymphoma models. (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has also demonstrated efficacy in autoimmune and inflammatory disease models, including rheumatoid arthritis and lupus. (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, making it a promising candidate for clinical development.
実験室実験の利点と制限
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its selectivity for BTK and its ability to inhibit both B-cell activation and inflammatory cytokine production. However, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has limitations, including its potential off-target effects and the need for further optimization of dosing regimens and combination therapies.
将来の方向性
For (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone include clinical development for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further studies are needed to optimize dosing regimens and combination therapies, as well as to investigate potential off-target effects and long-term safety. Additionally, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone may have applications in other diseases that involve B-cell activation and inflammation, such as multiple sclerosis and asthma.
合成法
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride and piperidine. The resulting intermediate undergoes further reactions to yield the final product. The purity and yield of (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can be optimized through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in cancer treatment, autoimmune diseases, and inflammatory disorders. In preclinical studies, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has demonstrated selective inhibition of BTK (Bruton's tyrosine kinase), a key enzyme in B-cell receptor signaling that plays a crucial role in the proliferation and survival of malignant B-cells. (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting potential applications in autoimmune and inflammatory diseases.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3S2/c17-15-8-7-14(23-15)16(20)19-9-1-2-13(10-19)24(21,22)12-5-3-11(18)4-6-12/h3-8,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBIPFCUGQPWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
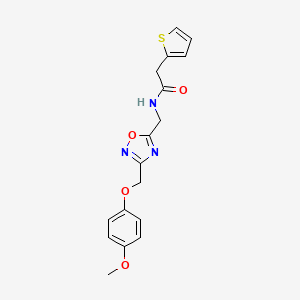
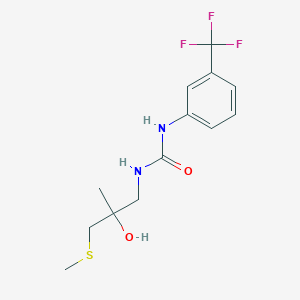
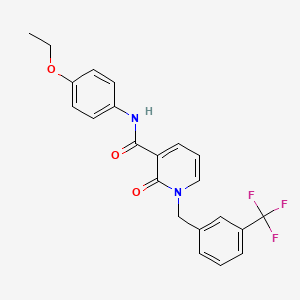
![6-Ethyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951923.png)
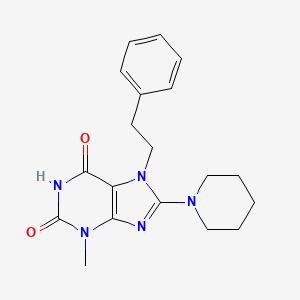
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)
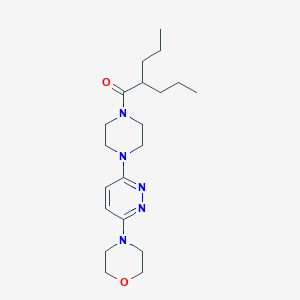
![1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2951930.png)
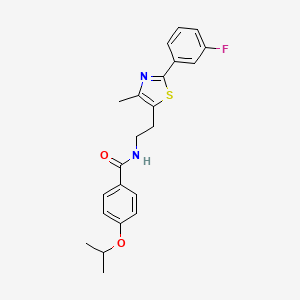

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)

